
MMP-2 Inhibitor II
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of MMP-2 Inhibitor II typically involves the reaction of biphenyl-4-sulfonyl chloride with N-hydroxy-3-phenylpropionamide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency .
Analyse Des Réactions Chimiques
Irreversible Binding
MMP-2 Inhibitor II forms covalent bonds with MMP-2, rendering it catalytically inactive. This irreversible inhibition likely involves:
Selectivity Profile
MMP Isoform | Ki (µM) | Selectivity Factor (vs. MMP-2) |
---|---|---|
MMP-2 | 2.4 | Reference |
MMP-1 | 45 | 18.75-fold less potent |
MMP-7 | 379 | 157.9-fold less potent |
This selectivity arises from the inhibitor’s bulkiness and polarity, which favor binding to MMP-2’s larger, hydrophobic S1′ pocket compared to MMP-1’s smaller pocket .
Key Reaction Steps
-
Binding to the Active Site :
-
The inhibitor interacts with the catalytic domain of MMP-2, likely via the zinc-chelating carboxylic acid group or other moieties.
-
Structural alignment in the S1′ pocket (hydrophobic) stabilizes binding.
-
-
Covalent Modification :
-
A nucleophilic attack by an enzyme residue (e.g., cysteine) on an electrophilic site in the inhibitor (e.g., chloromethyl ketone, ester) forms a stable enzyme-inhibitor adduct.
-
Example:
-
-
Irreversible Inactivation :
-
The covalent modification prevents substrate access to the active site, halting MMP-2’s proteolytic activity.
-
Pharmacological Implications
-
Cardioprotection : Irreversible inhibition of MMP-2 reduces myocardial infarct size in ischemia/reperfusion (I/R) injury models .
-
Selectivity : Reduced off-target effects on MMP-1 and MMP-7 minimize musculoskeletal side effects .
Comparison with Other Inhibitors
Feature | This compound | SB-3CT (Hydroxamic Acid) |
---|---|---|
Selectivity | High (MMP-2 vs. MMP-1) | Lower |
Binding Mode | Irreversible (covalent) | Reversible (zinc chelation) |
Potency (Ki) | 2.4 µM | Higher (not specified) |
Applications De Recherche Scientifique
MMP-2 Inhibitor II has a wide range of scientific research applications:
Mécanisme D'action
MMP-2 Inhibitor II exerts its effects by binding to the active site of matrix metalloproteinase-2 and matrix metalloproteinase-9, thereby preventing these enzymes from degrading the extracellular matrix. The compound mimics the peptide structure of natural matrix metalloproteinase substrates, allowing it to effectively compete with these substrates for binding to the enzyme. This inhibition prevents the migration of endothelial cells, which is necessary for angiogenesis and tumor metastasis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hydroxamic Acid Derivatives: These compounds also inhibit matrix metalloproteinases by binding to the active site but often have different selectivity profiles.
Sulfonamides: Similar to MMP-2 Inhibitor II, these compounds contain a sulfonyl group and inhibit matrix metalloproteinases.
Bisphosphonates: These compounds inhibit matrix metalloproteinases by binding to the zinc ion in the active site.
Uniqueness
This compound is unique due to its high selectivity for matrix metalloproteinase-2 and matrix metalloproteinase-9, as well as its ability to inhibit these enzymes at low concentrations. This makes it a valuable tool for studying the role of matrix metalloproteinases in various biological processes and for developing new therapeutic agents .
Activité Biologique
Matrix metalloproteinase-2 (MMP-2) and its inhibitors have garnered significant attention in biomedical research due to their roles in various pathological processes, particularly in cancer metastasis and cardiovascular diseases. MMP-2 Inhibitor II, also known as (2R)-[(4-Biphenylylsulfonyl)amino]-N-hydroxy-3-phenylpropionamide, is a selective inhibitor of MMP-2 and MMP-9 that has shown promise in preclinical studies.
This compound is characterized by the following chemical properties:
Property | Value |
---|---|
CAS Number | 193807-60-2 |
Empirical Formula | C₂₁H₂₀N₂O₄S |
Molecular Weight | 396.46 g/mol |
IC50 (MMP-2) | 17 nM |
IC50 (MMP-9) | 30 nM |
This compound functions by binding to the active site of MMP-2 and MMP-9, thereby preventing the degradation of extracellular matrix components. This inhibition is crucial in preventing tumor invasion and metastasis, as MMPs are involved in the breakdown of the extracellular matrix (ECM), facilitating cancer cell migration.
1. Cancer Research
A study published in Frontiers in Pharmacology explored the effects of MMP-2 inhibitors on multiple myeloma, a type of blood cancer characterized by bone destruction. The research demonstrated that bone-seeking bisphosphonate-based MMP-2 specific inhibitors (BMMPIs) could significantly reduce tumor burden and protect against cancer-induced osteolysis in murine models .
Key Findings:
- In Vivo Efficacy: BMMPIs inhibited MMP-2 activity specifically within the bone microenvironment.
- Impact on Cell Viability: The selective inhibitors affected the viability of multiple myeloma cell lines at higher concentrations, indicating potential therapeutic applications .
2. Cardiovascular Protection
Another significant area of research involves the cardioprotective effects of MMP-2 inhibition. A study indicated that pharmacological inhibition of MMP-2 could mimic ischemic preconditioning, providing protection against acute cardiac injury .
Experimental Design:
- A library of compounds was synthesized and screened for MMP inhibition.
- One compound, MMPI-1154, showed significant reduction in infarct size when applied at 1 μM in an ex vivo model .
Comparative Analysis with Other Inhibitors
The following table summarizes the comparative efficacy of this compound with other known MMP inhibitors:
Inhibitor | Targeted MMP | IC50 (nM) | Specificity |
---|---|---|---|
This compound | MMP-2, MMP-9 | 17, 30 | High |
TIMP-2 | MMP-2 | Varies | Moderate |
Zoledronate | Broad-spectrum | >500 | Low |
Propriétés
IUPAC Name |
N-[4-[4-(oxiran-2-ylmethylsulfonyl)phenoxy]phenyl]methanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO6S2/c1-24(18,19)17-12-2-4-13(5-3-12)23-14-6-8-16(9-7-14)25(20,21)11-15-10-22-15/h2-9,15,17H,10-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADEXXMLIERNFQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)CC3CO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.